3-Methoxy-4-(2-methoxyethoxy)benzoic acid
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Overview
Description
3-Methoxy-4-(2-methoxyethoxy)benzoic acid is an organic compound with the molecular formula C11H14O5 It is a derivative of benzoic acid, characterized by the presence of methoxy and methoxyethoxy groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-(2-methoxyethoxy)benzoic acid typically involves the esterification of 3-methoxy-4-hydroxybenzoic acid with 2-methoxyethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography, ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4-(2-methoxyethoxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy and methoxyethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base, such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of 3-methoxy-4-(2-methoxyethoxy)benzaldehyde or this compound.
Reduction: Formation of 3-methoxy-4-(2-methoxyethoxy)benzyl alcohol.
Substitution: Formation of various substituted benzoic acids depending on the reagents used.
Scientific Research Applications
3-Methoxy-4-(2-methoxyethoxy)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methoxy-4-(2-methoxyethoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The methoxy and methoxyethoxy groups enhance its solubility and bioavailability, allowing it to effectively interact with enzymes and receptors. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxybenzoic acid
- 3-Methoxybenzoic acid
- 4-(2-Methoxyethoxy)benzoic acid
Uniqueness
3-Methoxy-4-(2-methoxyethoxy)benzoic acid is unique due to the presence of both methoxy and methoxyethoxy groups, which confer distinct chemical and physical properties
Properties
IUPAC Name |
3-methoxy-4-(2-methoxyethoxy)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O5/c1-14-5-6-16-9-4-3-8(11(12)13)7-10(9)15-2/h3-4,7H,5-6H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJEPOOMJVNBVIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C=C1)C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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